molecular formula C34H50N5NaO7 B1667495 BQ-788 CAS No. 156161-89-6

BQ-788

Katalognummer: B1667495
CAS-Nummer: 156161-89-6
Molekulargewicht: 663.8 g/mol
InChI-Schlüssel: JFIJJAJAXSAGIH-IVZJRGRDSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BQ-788 is a potent and selective antagonist of the endothelin (ET) B-receptor . It has an IC50 value of 1.2nM for inhibition of ET-1 binding to human Girardi heart cells . It poorly inhibits the binding to ETA receptors in human neuroblastoma cell line SK-N-MC cells with an IC50 of 1300 nM .


Molecular Structure Analysis

The molecular formula of this compound is C34H50N5NaO7 . It has an average mass of 663.780 Da and a monoisotopic mass of 663.360779 Da .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in acetonitrile (0.3 mg/mL), DMSO (1.2 mg/mL), and ethanol (1.2 mg/mL). It is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Endothelin-B-Rezeptor-Antagonist

BQ-788 ist ein potenter und selektiver Endothelin (ET)-B-Rezeptor-Antagonist . Er hemmt potenziell und kompetitiv die Bindung von 125I-markiertem Endothelin 1 (ET-1) an ETB-Rezeptoren auf menschlichen Girardi-Herzzellen .

Selektivität gegenüber ETA-Rezeptoren

This compound zeigt eine geringe Hemmung der Bindung an ETA-Rezeptoren auf der menschlichen Neuroblastom-Zelllinie SK-N-MC . Diese Selektivität gegenüber ETA-Rezeptoren macht es zu einem wertvollen Werkzeug in der Forschung.

Vasoconstriktions-Antagonist

In isolierten Kaninchen-Lungenarterien zeigt this compound keine agonistische Aktivität bis zu 10 Mikromolar und antagonisiert kompetitiv die durch einen ETB-selektiven Agonisten, BQ-3020, induzierte Vasokonstriktion .

Auswirkungen auf die Depressor-Reaktion

Bei der Ratte hebt this compound die Depressor-Reaktion auf ET-1 auf, was zu einem schnellen Beginn einer scheinbar verstärkten Pressor-Reaktion führt . Dies deutet auf seine potenzielle Rolle bei der Blutdruckregulation hin.

Hemmung der ET-1-induzierten Bronchokonstriktion

Es wurde berichtet, dass this compound die ET-1-induzierte Bronchokonstriktion hemmt . Dies deutet auf seine potenzielle Anwendung bei der Behandlung von Atemwegserkrankungen hin.

Hemmung des Tumorwachstums

Es wurde berichtet, dass this compound das Tumorwachstum hemmt . Dies deutet auf seine potenzielle Anwendung in der Krebsforschung und -behandlung hin.

Hemmung des durch Lipopolysaccharide induzierten Organversagens

Es wurde berichtet, dass this compound das durch Lipopolysaccharide induzierte Organversagen hemmt . Dies deutet auf seine potenzielle Anwendung bei der Behandlung von Sepsis und anderen Erkrankungen mit Organversagen hin.

Verschiebung der ET-1-Dosis-Wirkungs-Kurve

This compound führt zu einer achtfachen Linksverschiebung der ET-1-Dosis-Wirkungs-Kurve , was auf eine signifikante Beteiligung von ETB-Dilatator-Rezeptoren hindeutet.

Wirkmechanismus

Target of Action

BQ-788, also known as BQ788 sodium salt, is a potent and selective antagonist of the endothelin B (ETB) receptor . The ETB receptor is a G protein-coupled receptor found in various tissues, including the heart and vascular smooth muscle cells. It plays a crucial role in vasoconstriction and bronchoconstriction .

Mode of Action

This compound competitively inhibits the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to ETB receptors . The IC50 value for this inhibition is 1.2 nM in human Girardi heart cells . This compound poorly inhibits the binding to eta receptors, with an ic50 of 1300 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ETB receptor, this compound prevents ET-1 from exerting its vasoconstrictive and bronchoconstrictive effects . This blockade can lead to a shift in the balance of endothelin signaling towards the ETA receptor, potentially enhancing vasoconstrictive responses .

Pharmacokinetics

It’s known that this compound can be administered intravenously .

Result of Action

This compound inhibits ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also shows antitumor effects . In rat studies, this compound abolished the depressor response to ET-1, resulting in a rapid onset of apparently enhanced pressor response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of ET-1 in the plasma can affect the efficacy of this compound. In rat studies, this compound markedly increased the plasma concentration of ET-1, which is considered an index of potential ETB receptor blockade in vivo

Safety and Hazards

In case of skin contact with BQ-788, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, it is advised to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively . It is also recommended to avoid dust formation and breathing vapors, mist, or gas .

Zukünftige Richtungen

BQ-788 has been shown to inhibit ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also has antitumor effects . These findings suggest potential future directions for the use of this compound in medical research and treatment.

Biochemische Analyse

Biochemical Properties

BQ-788 sodium salt has been shown to prevent ET-1 from binding to ETB receptors in human Girardi heart cells with an IC50 value of 1.2nM . The inhibition to ETA receptors is much weaker with an IC50 value of 1300nM . This suggests that this compound sodium salt interacts specifically with ETB receptors, and does not significantly inhibit other peptide hormone receptors .

Cellular Effects

This compound sodium salt has been found to inhibit ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also shows antitumor effects . In pathological settings, the ET axis, which this compound sodium salt interacts with, is known to contribute to endothelial activation in cardiovascular diseases, cell proliferation, chemoresistance, and metastasis in cancer, and inflammation and fibrosis in renal disease .

Molecular Mechanism

The molecular mechanism of this compound sodium salt involves its interaction with ETB receptors. It prevents ET-1 from binding to these receptors, thereby inhibiting the effects of ET-1 . This includes vasoconstriction, bronchoconstriction, and cell proliferation .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound sodium salt are limited, it has been suggested that this compound may have beneficial effects in amitriptyline-induced cardiovascular changes via a physiologic antagonism .

Dosage Effects in Animal Models

In animal models, the effects of this compound sodium salt have been studied in the context of amitriptyline-induced cardiovascular toxicity. This compound administration improved mean arterial pressure, shortened the prolonged QRS duration, and increased heart rate compared with the control group . All the amitriptyline-infused rats survived in the this compound group, while all the amitriptyline-infused rats died within 20 min in the control group .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of BQ-788 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["2-chloro-4-methoxy-5-sulfamoylbenzoic acid", "2-aminobenzonitrile", "triethylamine", "dichloromethane", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water"], "Reaction": ["Step 1: Protection of the carboxylic acid group of 2-chloro-4-methoxy-5-sulfamoylbenzoic acid with dimethylformamide and triethylamine to form the corresponding dimethylformamide salt.", "Step 2: Coupling of the protected acid with 2-aminobenzonitrile in the presence of sodium bicarbonate and dichloromethane to form the corresponding amide intermediate.", "Step 3: Deprotection of the dimethylformamide group with hydrochloric acid to form the free carboxylic acid intermediate.", "Step 4: Cyclization of the free carboxylic acid intermediate with sodium hydroxide in water to form the final product BQ-788."] }

CAS-Nummer

156161-89-6

Molekularformel

C34H50N5NaO7

Molekulargewicht

663.8 g/mol

IUPAC-Name

sodium;(2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate

InChI

InChI=1S/C34H51N5O7.Na/c1-8-9-16-28(31(42)43)39(29(40)25(35)18-23-20-37(33(45)46-7)27-17-11-10-15-24(23)27)30(41)26(19-34(4,5)6)36-32(44)38-21(2)13-12-14-22(38)3;/h10-11,15,17,20-22,25-26,28H,8-9,12-14,16,18-19,35H2,1-7H3,(H,36,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26+,28-;/m1./s1

InChI-Schlüssel

JFIJJAJAXSAGIH-IVZJRGRDSA-M

Isomerische SMILES

CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+]

SMILES

CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]

Kanonische SMILES

CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

XXX

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BQ 788
BQ-788
BQ788
N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa
N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine
sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BQ-788
Reactant of Route 2
Reactant of Route 2
BQ-788
Reactant of Route 3
Reactant of Route 3
BQ-788
Reactant of Route 4
Reactant of Route 4
BQ-788
Reactant of Route 5
BQ-788
Reactant of Route 6
BQ-788
Customer
Q & A

A: BQ-788 is a selective antagonist of the endothelin ETB receptor subtype. [, , , , ]

A: this compound binds to the ETB receptor and blocks the binding of endogenous ligands, endothelin-1 (ET-1), ET-2, and ET-3, thereby preventing receptor activation. [, , ]

ANone: The downstream effects are complex and depend on the tissue and species. In general, ETB receptor blockade by this compound can lead to:

  • Increased vasoconstriction: In some vascular beds, ETB receptors mediate vasodilation, and their blockade by this compound can lead to unopposed vasoconstriction via the ETA receptor. [, , , , , ]
  • Reduced ET-1 clearance: ETB receptors are involved in the clearance of circulating ET-1, and their blockade by this compound can increase plasma ET-1 levels. [, , , ]
  • Modulation of neurotransmission: ETB receptors are found on enteric neurons and can influence intestinal motility. This compound can affect peristalsis by modulating cholinergic nerve-mediated contractions. [, ]
  • Alterations in cell proliferation: ETB receptors are involved in cell proliferation in various cell types, including airway smooth muscle cells. This compound can inhibit ET-1-induced mitogenesis in these cells. []

A: No, this compound has been shown to have no agonist activity at ETB receptors in concentrations up to 10 μM. []

ANone: The molecular formula of this compound is C28H40N6O6, and its molecular weight is 556.66 g/mol.

A: Yes, this compound has been characterized by 1H NMR and high-resolution fast atom bombardment mass spectrometry. []

ANone: The provided research articles focus primarily on the pharmacological and physiological effects of this compound in relation to ETB receptors. They do not contain information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or the other aspects listed in questions 3-26.

A: this compound was first described in the early 1990s as a potent and selective ETB receptor antagonist. [, ] Its development was a significant milestone in endothelin research, as it provided a valuable tool to investigate the physiological and pathological roles of ETB receptors.

ANone: this compound has the potential to be utilized in various research areas, including:

  • Cardiovascular research: Exploring the role of ETB receptors in hypertension, heart failure, and pulmonary hypertension. [, , , , , , ]
  • Neuroscience: Investigating the involvement of ETB receptors in stroke, neurodegenerative diseases, and pain. [, , ]
  • Gastroenterology: Understanding the role of ETB receptors in regulating intestinal motility and inflammatory bowel diseases. []
  • Pulmonary research: Studying the contribution of ETB receptors to airway hyperreactivity and pulmonary fibrosis. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.